molecular formula C17H19N3O4S B2708080 4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide CAS No. 70452-38-9

4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide

Cat. No.: B2708080
CAS No.: 70452-38-9
M. Wt: 361.42
InChI Key: CYOVTNRTUULFOZ-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

“4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide” has been studied as a dual-targeting compound with activity against hCA and Wnt/β-catenin . It has a broad targeting spectrum and is an anticancer agent with specific potential in P-glycoprotein overexpressing cell lines .

Preparation Methods

The synthesis of 4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with thiosemicarbazide in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives and compounds with similar structural features. Some similar compounds include:

Properties

IUPAC Name

1-phenyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-22-13-9-11(10-14(23-2)15(13)24-3)16(21)19-20-17(25)18-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,19,21)(H2,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOVTNRTUULFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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